4-tert-butyl-N'-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide
Description
4-tert-butyl-N'-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide is a hydrazone derivative featuring a benzohydrazide core substituted with a tert-butyl group at the para position and an (E)-configured Schiff base linkage to a 5-(3,4-dichlorophenyl)furan-2-yl moiety. Its structure is characterized by a planar hydrazone backbone, which facilitates π-π stacking and dipole interactions in crystal packing, as observed in analogous compounds .
Properties
CAS No. |
328922-22-1 |
|---|---|
Molecular Formula |
C22H20Cl2N2O2 |
Molecular Weight |
415.3 g/mol |
IUPAC Name |
4-tert-butyl-N-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C22H20Cl2N2O2/c1-22(2,3)16-7-4-14(5-8-16)21(27)26-25-13-17-9-11-20(28-17)15-6-10-18(23)19(24)12-15/h4-13H,1-3H3,(H,26,27)/b25-13+ |
InChI Key |
KLIRWJWBKPHESD-DHRITJCHSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-tert-butyl-N’-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide typically involves the condensation of 4-tert-butyl benzohydrazide with 5-(3,4-dichlorophenyl)furan-2-carbaldehyde. Both reactants are dissolved in a minimal amount of distilled and dried ethanol before mixing . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Chemical Reactions Analysis
4-tert-butyl-N’-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-tert-butyl-N’-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N’-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural homology with several benzohydrazide derivatives, differing primarily in the substituents on the aryl and heterocyclic rings. Key comparisons include:
Key Observations :
- Electron-withdrawing groups (e.g., Cl, F) enhance receptor binding via hydrophobic interactions, while electron-donating groups (e.g., methoxy) improve solubility but may reduce activity .
- The 3,4-dichlorophenyl group in the target compound likely enhances α-amylase inhibition, as seen in SA03, due to increased steric and electronic complementarity with enzyme active sites .
- Furan rings contribute to hydrogen bonding, as demonstrated in SA03 and SA07, where furanyl interactions with α-amylase improved inhibitory activity .
Computational and Analytical Tools
- Crystallography : SHELX software (SHELXL, SHELXS) is widely used for refining hydrazide structures, ensuring accuracy in bond parameters .
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts the target compound’s interaction with α-amylase, leveraging its dichlorophenyl and furanyl motifs .
Biological Activity
4-tert-butyl-N'-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide is a synthetic organic compound notable for its diverse biological activities. This compound features a hydrazide functional group and a unique structural arrangement that includes a furan moiety substituted with a dichlorophenyl group, which may enhance its pharmacological profile. Understanding its biological activity is crucial for potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 4-tert-butyl-N'-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide is C22H20Cl2N2O2. The compound's structure can be represented as follows:
- SMILES : CC(C)(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl
- InChI : InChI=1S/C22H20Cl2N2O2/c1-22(2,3)16-7-4-14(5-8-16)21(27)26-25-13-17-9-11-20(28-17)15-6-10-18(23)19(24)12-15/h4-13H,1-3H3,(H,26,27)/b25-13+
Table 1: Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C22H20Cl2N2O2 |
| Molecular Weight | 414.09 g/mol |
| SMILES | CC(C)(C)C1=CC=C(C=C1)... |
| InChI | InChI=1S/C22H20Cl2N2O2... |
Antitumor Activity
Research indicates that compounds with similar structures to 4-tert-butyl-N'-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide exhibit significant antitumor properties. For instance, studies have shown that derivatives of furan compounds can inhibit the proliferation of various cancer cell lines.
In vitro testing on human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that certain furan derivatives possess potent antitumor activity. The mechanisms of action often involve DNA binding and inhibition of DNA-dependent enzymes, which are critical pathways in cancer cell proliferation .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research on related furan derivatives has indicated activity against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to 4-tert-butyl-N'-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide have been evaluated for their effectiveness against Escherichia coli and Staphylococcus aureus using broth microdilution methods .
The proposed mechanisms for the biological activities of this compound include:
- DNA Binding : Compounds similar to 4-tert-butyl-N'-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide have been shown to bind to DNA, particularly in the minor groove.
- Enzyme Inhibition : The hydrazide functional group may play a role in inhibiting specific enzymes involved in cellular proliferation and survival.
Case Studies
A study focusing on the synthesis and biological evaluation of furan derivatives highlighted that certain compounds exhibited IC50 values in the low micromolar range against various cancer cell lines. For example:
| Compound ID | Cell Line | IC50 (μM) | Activity Type |
|---|---|---|---|
| Compound 5 | A549 | 6.26 | Antitumor |
| Compound 6 | NCI-H358 | 6.48 | Antitumor |
| Compound 9 | HCC827 | 20.46 | Antitumor |
These findings suggest that structural modifications can significantly impact the biological activity of furan-based compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
